molecular formula C11H12BrN3O B1446194 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416713-01-3

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1446194
M. Wt: 282.14 g/mol
InChI Key: SCRSCJLITQRXRG-UHFFFAOYSA-N
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Description

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, or 6-Br-THPP, is a pyridine-based heterocyclic compound that has been studied extensively in recent years due to its unique properties and potential applications. This compound has been used in a variety of synthetic processes, and has been found to have significant biological activity, including potential therapeutic and diagnostic applications.

Scientific Research Applications

Synthesis of New Polyheterocyclic Compounds

6-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives have been used in the synthesis of new polyheterocyclic ring systems. These systems are synthesized through reactions with various compounds, leading to the formation of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and other complex structures. Such syntheses are significant in exploring new compounds with potential applications in various fields, including pharmaceuticals and material science (Abdel‐Latif et al., 2019).

Metal Complex Formation

This compound has been used in the formation of ruthenium(III) complexes. These complexes are synthesized through reactions with different pyrazolylpyridine ligands and have been studied for their reactivity, structure, and potential biological applications. Such studies are crucial in the development of metal-based drugs and catalysts (Omondi et al., 2018).

Fluorescence Immunoassay Applications

Derivatives of 6-Bromo-1H-pyrazolo[4,3-b]pyridine have been utilized in the synthesis of intermediates for time-resolved fluorescence immunoassays (TRFIA). This application is particularly relevant in the field of biochemistry and medical diagnostics, where such compounds can enhance the sensitivity and specificity of immunoassays (Pang Li-hua, 2009).

Study of Molecular Interactions

The compound has been used to study hydrogen bonding and molecular interactions. Research in this area helps in understanding the fundamental properties of molecules, which is essential in the development of new materials and drugs (Quiroga et al., 2010).

Research in Photoreactions and Tautomerization

6-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives have been studied for their ability to undergo photoreactions and tautomerization. Such studies are significant in the field of photochemistry, which has applications in developing new photoreactive materials (Vetokhina et al., 2012).

Synthesis of Heterocyclic Compounds for Biomedical Applications

Research has focused on synthesizing various heterocyclic compounds using 6-Bromo-1H-pyrazolo[4,3-b]pyridine as a core structure. These compounds have been explored for their biomedical applications, indicating the versatility and importance of this compound in medicinal chemistry (Donaire-Arias et al., 2022).

properties

IUPAC Name

6-bromo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-8-5-10-9(13-6-8)7-14-15(10)11-3-1-2-4-16-11/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRSCJLITQRXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)N=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001176256
Record name 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

CAS RN

1416713-01-3
Record name 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416713-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001176256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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